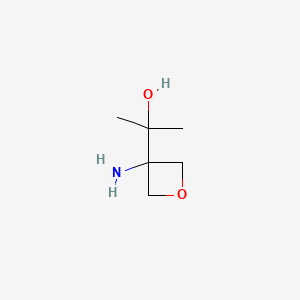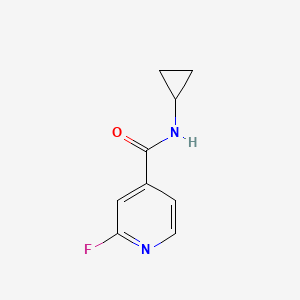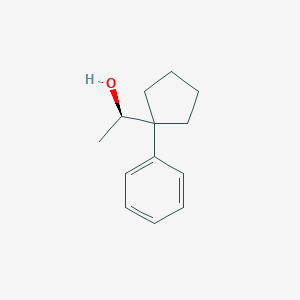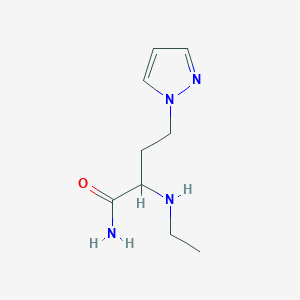
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide is an organic compound that features both an ethylamino group and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the functionalization of pyrazole derivatives. One common method is the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This method provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazolyl group but lacks the ethylamino group.
4-(1H-pyrazol-1-yl)butanamide: Similar structure but without the ethylamino substitution.
2-(Methylamino)-4-(1H-pyrazol-1-yl)butanamide: Similar structure with a methylamino group instead of an ethylamino group.
Uniqueness
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to the presence of both the ethylamino and pyrazolyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(ethylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C9H16N4O/c1-2-11-8(9(10)14)4-7-13-6-3-5-12-13/h3,5-6,8,11H,2,4,7H2,1H3,(H2,10,14) |
InChIキー |
RDJAARPVMVJVFJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=CC=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


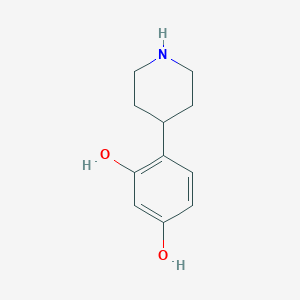
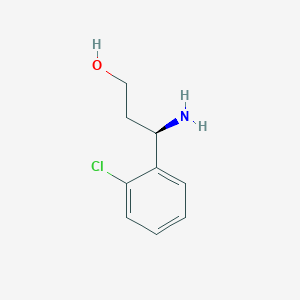
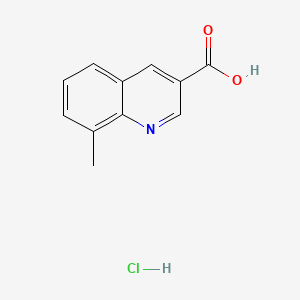
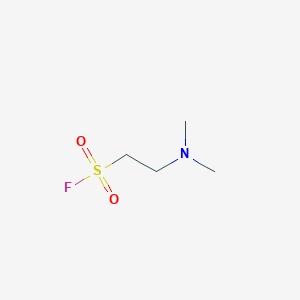
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
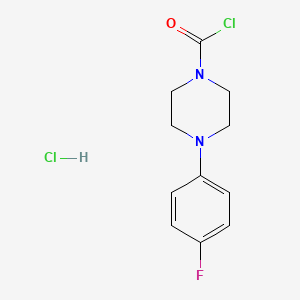
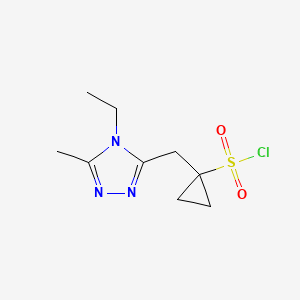
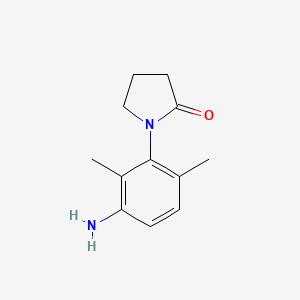
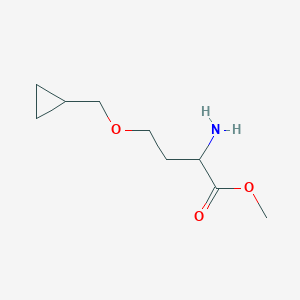
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
